
2,2-Dichloroethyl(methyl)lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroethyl(methyl)lead is an organolead compound with the chemical formula C3H6Cl2Pb. This compound is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organolead compounds are known for their toxicity and environmental persistence, which has led to significant research into their behavior and effects.
準備方法
The synthesis of 2,2-Dichloroethyl(methyl)lead typically involves the reaction of lead(II) chloride with 2,2-dichloroethyl methyl ether in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
化学反応の分析
2,2-Dichloroethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: While its toxicity limits its direct use in medicine, it has been studied for its potential to disrupt biological pathways, which could inform the development of new therapeutic agents.
Industry: It has applications in the production of specialized chemicals and materials, although its use is limited due to environmental and health concerns.
作用機序
The mechanism of action of 2,2-Dichloroethyl(methyl)lead involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to proteins and enzymes, inhibiting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication, which can result in cell death and other toxic effects.
類似化合物との比較
2,2-Dichloroethyl(methyl)lead can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Tetraethyllead: Historically used as an anti-knock agent in gasoline.
Tetramethyllead: Another organolead compound with similar applications and toxicity.
Lead(II) acetate: Used in various industrial processes and as a reagent in laboratories.
特性
分子式 |
C3H6Cl2Pb |
|---|---|
分子量 |
320 g/mol |
IUPAC名 |
2,2-dichloroethyl(methyl)lead |
InChI |
InChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3; |
InChIキー |
RKQJCFBEICJKJT-UHFFFAOYSA-N |
正規SMILES |
C[Pb]CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
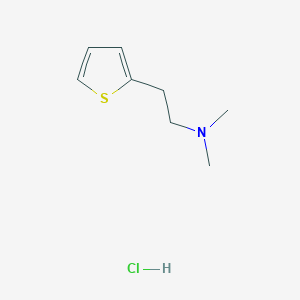
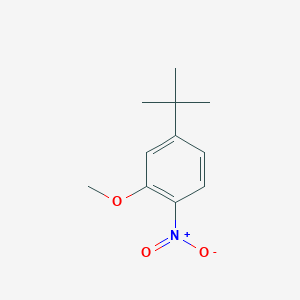
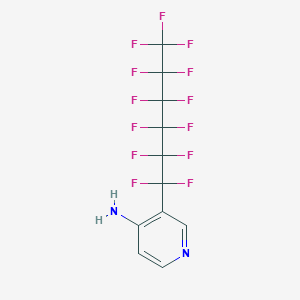
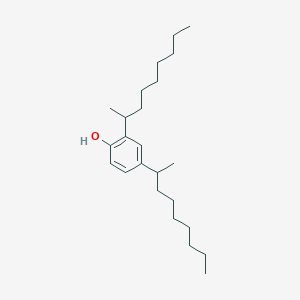

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

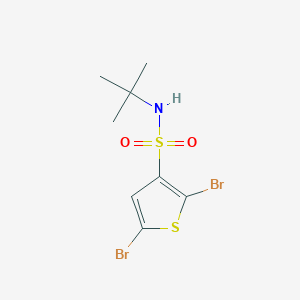

![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
